Oleoyl Ethyl Amide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Oleoylethylamid kann durch die Reaktion von Ölsäure mit Ethylamin synthetisiert werden. Das Verfahren beinhaltet typischerweise die Aktivierung von Ölsäure unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion verläuft unter milden Bedingungen, normalerweise bei Raumtemperatur, um die Amidbindung zu bilden.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Herstellung von Oleoylethylamid kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Verfahren wäre für die großtechnische Produktion optimiert, wobei der Schwerpunkt auf der effizienten Verwendung von Reagenzien und der Minimierung von Abfall liegt.

Analyse Chemischer Reaktionen

Reaction Conditions:

-

Substrates : Oleic acid (from hydrolyzed high oleic sunflower oil soapstock) and ethanolamine.

-

Solvent : Limonene (a renewable, bioderived solvent).

-

Process : Continuous flow mode in a packed-bed reactor at 55°C with a residence time of 80 minutes .

Key Factors Influencing Yield:

-

Temperature : Optimal at 55–60°C; higher temperatures (>60°C) reduce enzyme stability .

-

Enzyme Loading : Excessive amounts (>14% wt/wt) cause diffusional limitations, lowering conversion .

-

Substrate Ratio : A 1:1 molar ratio of oleic acid to ethanolamine minimizes ester amine byproducts .

Purification Strategy:

OEA crystallizes spontaneously from the reaction mixture in limonene at 22°C, achieving 99% purity after filtration. Byproducts (e.g., ester amines from minor fatty acids) remain dissolved in the mother liquors .

Comparative Analysis of Catalytic Methods

While enzymatic methods dominate, thermochemical approaches (e.g., using H-MCM-41 catalysts at 180°C) achieve 80% conversion but require harsh conditions and yield lower selectivity (≤92%) . Enzymatic synthesis remains superior for sustainability and precision.

Neuroprotective Derivatives and Modifications

Recent studies explore OEA’s neuroprotective analogs, synthesized via:

-

Microtubule Stabilization : OEA derivatives interact with lysosomal pathways to reduce neuronal death .

-

Anti-inflammatory Modifications : Functionalization of the ethanolamide group enhances PPAR-α agonist activity .

This synthesis and functional analysis underscores OEA’s versatility in both industrial and biomedical contexts, with enzymatic methods offering scalable, eco-friendly production routes.

Wissenschaftliche Forschungsanwendungen

Pain Management

Research has demonstrated that Oleoyl Ethyl Amide exhibits analgesic properties. In various animal models, including Sprague-Dawley rats, OEtA administration led to significant changes in pain response metrics. For instance, chronic treatment with OEtA resulted in increased micturition intervals and bladder capacity, indicating its potential utility in managing neuropathic pain conditions .

Table 1: Effects of this compound on Pain Metrics in Animal Studies

| Study Reference | Dosage (mg/kg) | Micturition Intervals (MI) | Bladder Capacity (BC) | Pain Response |

|---|---|---|---|---|

| 0.3 | Increased | Increased | Reduced | |

| 0.3 | Increased | Increased | Reduced |

Anxiolytic Properties

In addition to its analgesic effects, this compound has been explored for its anxiolytic potential. By elevating AEA levels through FAAH inhibition, OEtA may enhance mood regulation and reduce anxiety symptoms without the psychoactive side effects associated with direct cannabinoid receptor activation .

Urodynamic Applications

This compound has shown promise in modifying urodynamic parameters, which could be beneficial for treating bladder overactivity. In studies involving female rats, OEtA treatment altered sensory nerve pathways and improved bladder control metrics significantly compared to control groups .

Table 2: Urodynamic Effects of this compound Treatment

| Study Reference | Treatment Duration | Micturition Intervals (MI) | Bladder Capacity (BC) |

|---|---|---|---|

| 14 days | Increased | Increased | |

| 14 days | Increased | Increased |

Synthesis and Biochemical Properties

This compound can be synthesized through chemical amidation processes using oleic acid as an acyl donor. Its solubility in ethanol and dimethyl sulfoxide allows for versatile application in laboratory settings.

Biochemical Interactions

The compound interacts with various cellular pathways beyond FAAH inhibition, including modulation of peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in lipid metabolism and energy homeostasis. This interaction suggests additional metabolic applications for this compound.

Wirkmechanismus

Oleoyl Ethyl Amide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, it increases the levels of endocannabinoids like anandamide, which bind to cannabinoid receptors (CB1 and CB2) and modulate pain and anxiety pathways .

Vergleich Mit ähnlichen Verbindungen

Oleoylethanolamide (OEA): An endogenous fatty acid ethanolamide with similar FAAH inhibitory activity.

Palmitoylethanolamide (PEA): Another endogenous fatty acid amide with anti-inflammatory and analgesic properties.

Stearoylethanolamide (SEA): A saturated fatty acid ethanolamide with potential neuroprotective effects.

Uniqueness: Oleoyl Ethyl Amide is unique due to its selective inhibition of FAAH without binding to cannabinoid receptors, making it a promising candidate for therapeutic applications without the psychoactive effects associated with direct cannabinoid receptor agonists .

Biologische Aktivität

Oleoyl Ethyl Amide (OEtA), a compound with the CAS number 85075-82-7, has garnered attention due to its significant biological activities, particularly as a potent inhibitor of fatty acid amide hydrolase (FAAH). This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

This compound acts primarily as a FAAH inhibitor . FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, OEtA increases the levels of endogenous fatty acid amides, potentially enhancing their physiological effects.

- IC50 Value : OEtA exhibits an IC50 value of 5.25 nM in rat brain homogenates, indicating its high potency as a FAAH inhibitor .

Analgesic and Anxiolytic Activity

Research indicates that OEtA may possess analgesic and anxiolytic properties. The elevation of endogenous cannabinoids through FAAH inhibition can lead to pain relief and reduced anxiety levels.

- Case Study : In a study involving Sprague-Dawley rats, subcutaneous injections of OEtA (0.3 mg/kg) for two weeks resulted in significant changes in urodynamic parameters, suggesting its potential impact on bladder function and overactivity .

Impact on Bladder Function

OEtA has been shown to affect bladder dynamics significantly:

- Increased Micturition Intervals (MI) : The treatment led to extended intervals between urination.

- Enhanced Bladder Capacity (BC) : Rats exhibited increased bladder capacity.

- Altered Pressure Parameters : Changes were noted in threshold pressure and flow pressure, indicating a reduction in bladder overactivity .

In Vitro Studies

In vitro studies have confirmed that OEtA selectively inhibits FAAH without affecting other related enzymes such as acidic PEAase or binding to cannabinoid receptors CB1 or CB2. This specificity suggests that OEtA may have fewer side effects compared to broader-spectrum FAAH inhibitors.

Comparative Analysis of FAAH Inhibitors

| Compound | IC50 (nM) | FAAH Selectivity | Analgesic Activity | Anxiolytic Activity |

|---|---|---|---|---|

| This compound | 5.25 | High | Yes | Yes |

| Other FAAH Inhibitors | Varies | Varies | Yes/No | Yes/No |

Eigenschaften

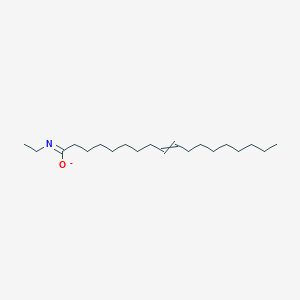

IUPAC Name |

N-ethyloctadec-9-enimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJYYCFYGXPUMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=NCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38NO- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703034 | |

| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85075-82-7 | |

| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Oleoyl Ethyl Amide interact with its target and what are the downstream effects?

A1: this compound (OEtA) acts as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [, ]. FAAH is responsible for degrading fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, OEtA prevents the breakdown of anandamide, leading to an increase in its levels []. This increase in anandamide can then exert various effects by activating cannabinoid receptors, particularly CB1 receptors, which are involved in modulating a range of physiological processes, including pain, appetite, and bladder function [].

Q2: What is the role of this compound in bladder function according to the research?

A2: Research suggests that OEtA, through its inhibition of FAAH and subsequent increase in anandamide levels, shows promise in counteracting bladder overactivity []. In a study using female rats, chronic treatment with OEtA was found to increase bladder storage capacity and reduce detrusor overactivity []. This suggests that OEtA could potentially be explored as a therapeutic option for managing bladder dysfunction.

Q3: Can this compound be unintentionally generated during common laboratory procedures?

A3: Interestingly, research has shown that OEtA can be unintentionally produced during thermal degradation processes commonly used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) []. The study found that heating oleic acid, a common fatty acid, at elevated temperatures (250°C) led to the formation of OEtA []. This finding highlights a potential source of error in metabolomics studies utilizing GC/MS and emphasizes the importance of careful temperature control during sample preparation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.